Acetyl Isoniazid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

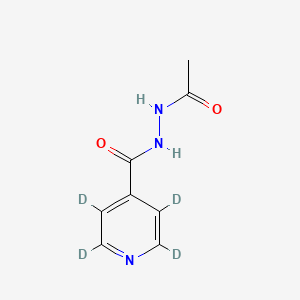

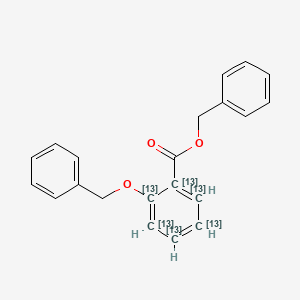

Acetyl Isoniazid-d4 is a stable isotope labelled compound . It is a derivative of Isoniazid, which is a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis .

Synthesis Analysis

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . A new series of isoniazid–pyrimidine conjugates were synthesized in good yields .Molecular Structure Analysis

The chemical formula of Acetyl Isoniazid-d4 is C9H8D4N3O2, and its molecular weight is 211.24 g/mol . It is a white crystalline powder .Chemical Reactions Analysis

The antimicrobial activity of Isoniazid is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .Physical And Chemical Properties Analysis

Acetyl Isoniazid-d4 is a white crystalline powder that is soluble in water and ethanol . Carboxyl-containing metabolites (CCMs) account for an important proportion of the metabolome, but because of the diversity of physical and chemical properties of CCMs in biological samples, traditional liquid chromatography .Scientific Research Applications

Pharmacokinetics and Therapeutic Drug Monitoring

Acetyl Isoniazid-d4 serves as a powerful tool for understanding the pharmacokinetics of INH and its metabolites. Researchers employ LC-MS/MS methods to quantify plasma concentrations of INH, acetylisoniazid, and isonicotinic acid. The technique also allows for the determination of hydrazine and acetylhydrazine after derivatization using p-tolualdehyde . By analyzing drug levels in patients, clinicians can optimize dosing regimens and monitor treatment efficacy.

Bioavailability Studies

Understanding the bioavailability of INH and its metabolites is crucial for treatment efficacy. Acetyl Isoniazid-d4 contributes to bioavailability studies, providing data on drug absorption, distribution, and elimination. Researchers investigate factors influencing drug bioavailability, such as food intake or concomitant medications.

properties

IUPAC Name |

N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGNAKQQUWBQV-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl Isoniazid-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)

![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)